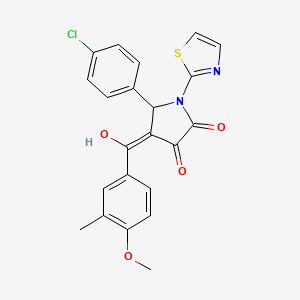![molecular formula C17H11Cl2NO3 B5366100 7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5366100.png)
7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one is a synthetic compound that belongs to the family of benzoxazinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
科学研究应用
7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. In agriculture, it has been investigated as a potential herbicide, insecticide, and fungicide. In material science, it has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
作用机制
The mechanism of action of 7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. In agriculture, it acts as a photosystem II inhibitor, leading to the disruption of photosynthesis in target plants. In material science, it exhibits semiconducting properties due to its unique molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, it has been shown to induce cell cycle arrest and apoptosis in tumor cells, reduce inflammation, and inhibit the growth of certain fungi. In agriculture, it leads to the death of target plants by disrupting their ability to produce energy through photosynthesis. In material science, it exhibits good film-forming properties and high charge carrier mobility, making it a promising material for use in electronic devices.
实验室实验的优点和局限性
The advantages of using 7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one in lab experiments include its relatively simple synthesis method, its diverse range of potential applications, and its unique molecular structure. However, its limitations include its potential toxicity, which requires careful handling, and its limited solubility in certain solvents, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of 7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one. In medicine, further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential. In agriculture, there is a need for the development of more efficient and environmentally friendly herbicides, insecticides, and fungicides. In material science, there is a need for the development of more efficient and stable organic semiconductors and optoelectronic devices. Additionally, more research is needed to fully understand the potential environmental impacts of using this compound in agriculture.
合成方法
The synthesis of 7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one involves the reaction of 5-chloro-2-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-(5-chloro-2-methoxyphenyl)-2-methyl-4-nitro-1,3-dioxane. The nitro group of this intermediate is then reduced to an amino group using catalytic hydrogenation with palladium on carbon. The resulting amine is then reacted with 2-chloroacetyl chloride in the presence of triethylamine to form this compound.
属性
IUPAC Name |
7-chloro-2-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c1-22-15-6-4-11(18)8-10(15)2-7-16-20-14-9-12(19)3-5-13(14)17(21)23-16/h2-9H,1H3/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMFBJACOPLNLT-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=CC2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.4]heptane-1-carboxamide](/img/structure/B5366019.png)
![4-[4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5366023.png)
![6-(4-ethylbenzylidene)-5-imino-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366031.png)
![1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
![3-amino-2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5366045.png)


![ethyl 5-(2,5-dimethoxyphenyl)-2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366054.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5366060.png)

![2-[2-(3-methoxyphenyl)vinyl]-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5366083.png)
![[5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5366089.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5366102.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5366103.png)